molecular formula C5H8N4O3S2 B587572 2-(4-Amino-1,3,5-triazin-2-yl)sulfanylethanesulfonic Acid-d4 CAS No. 1794793-34-2

2-(4-Amino-1,3,5-triazin-2-yl)sulfanylethanesulfonic Acid-d4

Cat. No.: B587572
CAS No.: 1794793-34-2
M. Wt: 240.288
InChI Key: ICGPQDWXRMFMCX-LNLMKGTHSA-N
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Description

2-(4-Amino-1,3,5-triazin-2-yl)sulfanylethanesulfonic Acid-d4 is a deuterated analog of a triazine derivative. This compound is primarily used in scientific research, particularly in the fields of chemistry and biology. The presence of deuterium atoms in its structure makes it valuable for various analytical and experimental applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Amino-1,3,5-triazin-2-yl)sulfanylethanesulfonic Acid-d4 typically involves the following steps:

    Formation of the Triazine Ring: The triazine ring is synthesized by reacting cyanuric chloride with an appropriate amine under controlled conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced by reacting the triazine derivative with a thiol compound.

    Deuteration: The final step involves the incorporation of deuterium atoms, which can be achieved through various methods, including catalytic exchange reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: These reactors are used to ensure consistent reaction conditions and high yields.

    Purification: The product is purified using techniques such as crystallization, distillation, or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Amino-1,3,5-triazin-2-yl)sulfanylethanesulfonic Acid-d4 undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazine ring can be reduced under specific conditions to yield different derivatives.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products Formed

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Reduced triazine derivatives.

    Substitution Products: Alkylated or acylated triazine derivatives.

Scientific Research Applications

2-(4-Amino-1,3,5-triazin-2-yl)sulfanylethanesulfonic Acid-d4 has several scientific research applications:

    Chemistry: Used as a reagent in various organic synthesis reactions.

    Biology: Employed in proteomics research to study protein interactions and modifications.

    Medicine: Investigated for its potential therapeutic properties and as a tool in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Amino-1,3,5-triazin-2-yl)sulfanylethanesulfonic Acid: The non-deuterated analog.

    2-(4-Amino-1,3,5-triazin-2-yl)ethanesulfonic Acid: Lacks the sulfanyl group.

    2-(4-Amino-1,3,5-triazin-2-yl)propionic Acid: Contains a different side chain.

Uniqueness

2-(4-Amino-1,3,5-triazin-2-yl)sulfanylethanesulfonic Acid-d4 is unique due to the presence of deuterium atoms, which enhance its stability and provide distinct analytical advantages

Properties

IUPAC Name

2-[(4-amino-1,3,5-triazin-2-yl)sulfanyl]-1,1,2,2-tetradeuterioethanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4O3S2/c6-4-7-3-8-5(9-4)13-1-2-14(10,11)12/h3H,1-2H2,(H,10,11,12)(H2,6,7,8,9)/i1D2,2D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICGPQDWXRMFMCX-LNLMKGTHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=NC(=N1)SCCS(=O)(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])S(=O)(=O)O)SC1=NC=NC(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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